molecular formula C23H19FN2O5S2 B2454909 ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate CAS No. 894681-71-1

ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate

Cat. No. B2454909
CAS RN: 894681-71-1
M. Wt: 486.53
InChI Key: PNXNPFJAKQOETH-MOSHPQCFSA-N
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Description

Ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19FN2O5S2 and its molecular weight is 486.53. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on related compounds involves the synthesis and characterization of novel organic molecules with potential biological and industrial applications. For instance, studies have detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, focusing on their antimicrobial activity and docking studies (Spoorthy et al., 2021). Similarly, the synthesis of Schiff base compounds derived from ethyl-4-amino benzoate has been investigated for their optical nonlinear properties, indicating their potential as candidates for optical limiter applications (Abdullmajed et al., 2021).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer properties of synthesized compounds. For example, the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate shows significant antiproliferative potential against cancer cell lines (Gad et al., 2020). Another study reported the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and evaluated its antifungal and antimicrobial susceptibilities, demonstrating the potential use of such compounds in combating microbial infections (Kumar et al., 2016).

Molecular Docking and Optical Properties

Research on related compounds also extends to molecular docking studies to explore their interaction with biological targets and their potential medicinal applications. For instance, novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives have been synthesized, showing significant antibacterial ability and insights into their mechanism of action through molecular docking studies (Shakir et al., 2020). Additionally, the optical properties of compounds, such as those derived from ethyl-4-amino benzoate, highlight their application in fields requiring materials with specific optical characteristics (Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl 4-[[(Z)-[1-[(4-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5S2/c1-2-31-23(28)16-5-9-18(10-6-16)25-13-20-21(27)22-19(11-12-32-22)26(33(20,29)30)14-15-3-7-17(24)8-4-15/h3-13,25H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNPFJAKQOETH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate

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